Ethyl 4-[4-(propan-2-yl)phenyl]-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 4-[4-(propan-2-yl)phenyl]-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(propan-2-yl)phenyl]-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and solvents like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(propan-2-yl)phenyl]-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 4-[4-(propan-2-yl)phenyl]-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(propan-2-yl)phenyl]-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Bilastine: A benzimidazole derivative used as an antihistamine.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related conditions.
Uniqueness
Ethyl 4-[4-(propan-2-yl)phenyl]-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H29N3O2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
ethyl 4-(4-propan-2-ylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C25H29N3O2/c1-5-9-20-22(24(29)30-6-2)23(18-14-12-17(13-15-18)16(3)4)28-21-11-8-7-10-19(21)26-25(28)27-20/h7-8,10-16,23H,5-6,9H2,1-4H3,(H,26,27) |
InChI Key |
NCYOKWUKAHDOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)C(C)C)C(=O)OCC |
Origin of Product |
United States |
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